molecular formula C16H15IO B1324079 3-Iodo-4'-n-propylbenzophenone CAS No. 951887-81-3

3-Iodo-4'-n-propylbenzophenone

Cat. No. B1324079
M. Wt: 350.19 g/mol
InChI Key: PKCDFILYTAJFBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Iodo-4’-n-propylbenzophenone” consists of a benzophenone core with an iodine atom attached to the 3-position and a propyl group attached to the 4’-position .

Scientific Research Applications

1. Structural Studies in Crystallography

In crystallography, iodinated organic compounds like 3-Iodo-4'-n-propylbenzophenone have been used for structural analysis. For instance, Goud, Pathaneni, and Desiraju (1993) utilized a related compound, (E)-3-(4-Iodophenyl)propenoic acid, to study carboxyl group disorder in crystals. Their findings revealed the significance of O-H...O, C-H...O, and I...I interactions in crystal structures (B. S. Goud, S. S. Pathaneni, & G. Desiraju, 1993).

2. Synthesis of Functionalized Organic Compounds

Iodinated benzophenones are often used as intermediates in the synthesis of various organic compounds. For example, Schumacher et al. (2010) described the use of iodine as an electrophile in the synthesis of 2,3-dihydroselenophenes, demonstrating the versatility of iodinated compounds in organic synthesis (R. Schumacher, Alisson R. Rosário, A. C. Souza, P. Menezes, & G. Zeni, 2010).

3. Cross-Coupling Reactions in Organic Synthesis

The use of iodinated benzophenones in cross-coupling reactions has been reported. For instance, Chaumeil, Signorella, and Drian (2000) described the Suzuki cross-coupling reaction of sterically hindered arylboronic esters with 3-iodo-4-methoxybenzoic acid methylester, a reaction that is crucial in the synthesis of biaryl compounds (H. Chaumeil, S. Signorella, & C. L. Drian, 2000).

4. Role in Environmental Chemistry

Iodinated organic compounds have been implicated in environmental chemistry, particularly in the formation of disinfection byproducts. Pan, Zhang, and Li (2016) researched the formation of iodinated disinfection byproducts (I-DBPs) in cooking with chloraminated/chlorinated tap water and iodized table salt. Their study highlighted the potential health risks associated with the formation of such byproducts (Yang Pan, Xiangru Zhang, & Yu Li, 2016).

5. In Organic Photochemistry

In organic photochemistry, iodinated benzophenones are used as intermediates for photo-induced reactions. Lin, Maddirala, and Liu (2005) demonstrated the solvent-dependent chemoselectivity in the cyclization of iodoalkyne-epoxide functionalities, indicating the role of iodinated compounds in photochemical transformations (Ming‐Yuan Lin, Shambabu Joseph Maddirala, & Rai‐Shung Liu, 2005).

Safety And Hazards

The safety and hazards associated with “3-Iodo-4’-n-propylbenzophenone” are not well-documented in the literature. As with all chemicals, it should be handled with care to avoid exposure and contamination .

properties

IUPAC Name

(3-iodophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCDFILYTAJFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4'-n-propylbenzophenone

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